molecular formula C42H57N3O6 B3253262 2,2,2-(1,3,5-Triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methylphenol] CAS No. 222529-65-9

2,2,2-(1,3,5-Triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methylphenol]

Cat. No.: B3253262
CAS No.: 222529-65-9
M. Wt: 699.9 g/mol
InChI Key: DFANMEUHPMJFDO-UHFFFAOYSA-N
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Description

2,2,2-(1,3,5-Triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methylphenol]: is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of three phenolic groups substituted with hexyloxy and methyl groups, attached to the triazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-(1,3,5-Triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methylphenol] typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of cyanuric chloride with appropriate amines or phenols under controlled conditions.

    Substitution Reactions: The phenolic groups are introduced through nucleophilic substitution reactions. Hexyloxy and methyl groups are then added to the phenolic rings using alkylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic groups in the compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in various substitution reactions, particularly nucleophilic aromatic substitution due to the electron-withdrawing nature of the triazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride may be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.

    Material Science: It can be used in the synthesis of advanced materials, including polymers and resins with specific properties.

Biology and Medicine:

    Drug Development: The compound’s structure allows for potential use in drug design, particularly as inhibitors of enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe in biological assays due to its unique photophysical properties.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and reactivity.

    Electronics: It can be incorporated into electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2,2,2-(1,3,5-Triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methylphenol] involves its interaction with molecular targets through various pathways:

    Binding to Metal Ions: The triazine core can chelate metal ions, forming stable complexes that can act as catalysts or inhibitors.

    Hydrogen Bonding: The phenolic groups can form hydrogen bonds with biological molecules, influencing their activity.

    Electron Transfer: The compound can participate in electron transfer reactions, affecting redox processes in biological systems.

Comparison with Similar Compounds

Uniqueness: 2,2,2-(1,3,5-Triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methylphenol] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The hexyloxy and methyl groups enhance its solubility and stability, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

6-[4,6-bis(4-hexoxy-2-hydroxy-3-methylphenyl)-1,3,5-triazin-2-yl]-3-hexoxy-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H57N3O6/c1-7-10-13-16-25-49-34-22-19-31(37(46)28(34)4)40-43-41(32-20-23-35(29(5)38(32)47)50-26-17-14-11-8-2)45-42(44-40)33-21-24-36(30(6)39(33)48)51-27-18-15-12-9-3/h19-24,46-48H,7-18,25-27H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFANMEUHPMJFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C(=C(C=C1)C2=NC(=NC(=N2)C3=C(C(=C(C=C3)OCCCCCC)C)O)C4=C(C(=C(C=C4)OCCCCCC)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H57N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60888765
Record name Phenol, 2,2',2''-(1,3,5-triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60888765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222529-65-9
Record name 2,2′,2′′-(1,3,5-Triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methylphenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222529-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,2',2''-(1,3,5-triazine-2,4,6-triyl)tris(5-(hexyloxy)-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222529659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,2',2''-(1,3,5-triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,2',2''-(1,3,5-triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60888765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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